

# Publish Comparison Guide: GC-MS Profiling of 2-(2-Bromophenyl)propanenitrile

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## Compound of Interest

Compound Name:	2-(2-Bromophenyl)propanenitrile
CAS No.:	57775-10-7
Cat. No.:	B1278435

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## Executive Summary

**2-(2-Bromophenyl)propanenitrile** (CAS: 57775-10-7) is a halogenated nitrile intermediate used in the synthesis of fused heterocyclic drugs.[1] Analytical differentiation of this molecule from its isomers (3-bromo and 4-bromo) is critical for quality control, as positional isomers often possess distinct biological activities and toxicological profiles.[1]

This guide establishes that **2-(2-Bromophenyl)propanenitrile** can be distinguished by:

- Retention Time: Eluting earlier than meta- and para- isomers on non-polar phases due to the "Ortho Effect" on volatility.[1]
- Fragmentation Intensity: A significantly enhanced  $[M-Br]^+$  signal ( $m/z$  130) compared to para-isomers, driven by relief of steric strain and potential cyclization stabilization.[1]

## Analytical Profile & Experimental Conditions

To ensure reproducibility, the following GC-MS conditions are recommended. These parameters are optimized to resolve the ortho isomer from potential regioisomeric impurities.

## Physicochemical Properties

- Formula: C<sub>9</sub>H<sub>8</sub>BrN
- Molecular Weight: 209.07 (<sup>79</sup>Br) / 211.07 (<sup>81</sup>Br)
- Isotopic Pattern: 1:1 doublet for molecular ion (characteristic of mono-brominated compounds).[1]

## Recommended Protocol

Parameter	Setting / Description
Column	5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25μm
Carrier Gas	Helium, 1.0 mL/min (Constant Flow)
Inlet Temp	250 °C (Split ratio 20:[1]1)
Oven Program	60°C (1 min) → 20°C/min → 280°C (hold 3 min)
Ion Source	Electron Ionization (EI), 70 eV, 230 °C
Mass Range	m/z 40 – 300

## Fragmentation Analysis & Pathway

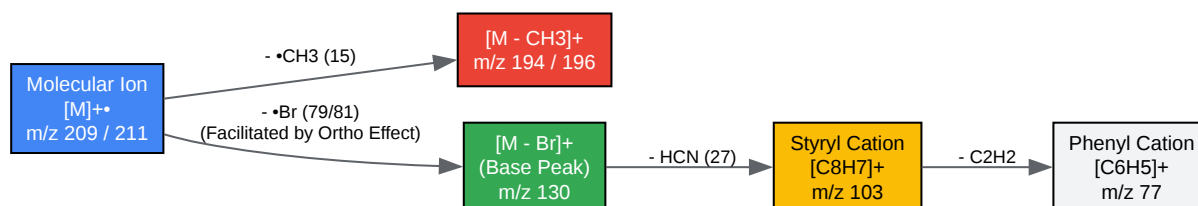
The fragmentation of **2-(2-Bromophenyl)propanenitrile** is dominated by the stability of the aromatic ring and the lability of the carbon-bromine bond.

## Key Diagnostic Ions

m/z (Ion)	Identity	Origin / Mechanism	Relative Abundance (Ortho)
209 / 211	$[M]^+[1]^\bullet$	Molecular Ion (Radical Cation). Shows 1:1 isotopic ratio.	Moderate (20-40%)
194 / 196	$[M-CH_3]^+$	Loss of methyl group from the alkyl side chain.[1]	Low (<15%)
130	$[M-Br]^+$	Base Peak (100%). Heterolytic cleavage of Br. Stabilized by resonance or cyclization.	High (Dominant)
103	$[C_8H_7]^+$	Loss of HCN from the m/z 130 fragment (Styryl cation).	Moderate (30-50%)
77	$[C_6H_5]^+$	Phenyl cation (typical aromatic fragment).[1]	Moderate

## Mechanistic Pathway (Graphviz)

The following diagram illustrates the primary fragmentation cascade. The ortho position of the bromine atom facilitates the formation of the m/z 130 ion, potentially via a cyclic bromonium-like transition or direct stabilization by the nitrile group.



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Caption: Primary fragmentation pathway of **2-(2-Bromophenyl)propanenitrile** under 70 eV Electron Ionization.[1]

## Comparative Analysis: Ortho vs. Meta/Para Isomers[2][3][4][5]

Distinguishing the 2-bromo isomer from the 3-bromo and 4-bromo isomers is the primary analytical challenge.[1]

### Retention Time Differentiation

On non-polar columns (DB-5/Rtx-5), the elution order typically follows the boiling point and steric profile of the isomers.

- 2-Bromo (Ortho): Elutes FIRST. The steric crowding of the ortho-substituents prevents efficient intermolecular stacking, lowering the boiling point relative to the para isomer.
- 4-Bromo (Para): Elutes LAST. The linear, symmetrical structure allows for stronger intermolecular interactions and better packing, increasing retention.

### Mass Spectral Differentiation (The "Ortho Effect")

While all isomers show  $m/z$  130, the intensity varies significantly.

- Ortho (2-Br): The  $[M-Br]^+$  ( $m/z$  130) is typically the Base Peak (100%). The proximity of the nitrile group and the bromine atom creates steric strain that is relieved by the expulsion of the bromine radical. Additionally, the resulting cation may be stabilized by the lone pair of the nitrile nitrogen (neighboring group participation).
- Para (4-Br): The Molecular Ion  $[M]^+$  ( $m/z$  209/211) is often more intense relative to the  $[M-Br]^+$  peak compared to the ortho isomer. The para-C-Br bond is stronger and lacks the steric driving force for cleavage found in the ortho isomer.

Feature	2-Bromo (Ortho)	4-Bromo (Para)
Elution Order	1st (Fastest)	3rd (Slowest)
Base Peak	m/z 130 ([M-Br] <sup>+</sup> )	Often m/z 130, but M <sup>+</sup> is stronger
M <sup>+</sup> Intensity	Lower (Labile Br)	Higher (Stable Structure)

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - General Fragmentation of Brominated Aromatics. [1][[Link](#)]
- Smith, R. M. Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley-Interscience, 2004. [1] (General reference for Ortho Effect mechanisms).
- Kranenburg, R. F., et al. "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International, 2019. [[Link](#)] (Demonstrates retention and spectral logic for isomeric differentiation).

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## Sources

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